N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a furo[3,2-b]pyridine moiety. The presence of these rings imparts specific chemical properties and potential biological activities to the compound.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may interact with its targets (such as cholinesterases and lipoxygenase) and inhibit their activity . This inhibition could lead to changes in neural signal transmission and inflammatory responses.
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its inhibitory activity against cholinesterases and lipoxygenase. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of these enzymes could potentially lead to an increase in acetylcholine levels, affecting neural signal transmission. Lipoxygenase is involved in the metabolism of arachidonic acid, a key player in inflammatory responses. Inhibition of lipoxygenase could potentially lead to a decrease in the production of pro-inflammatory leukotrienes .
Pharmacokinetics
It’s worth noting that similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action would likely be changes in neural signal transmission and inflammatory responses, due to its potential inhibitory activity against cholinesterases and lipoxygenase . These changes could potentially have therapeutic effects in conditions such as Alzheimer’s disease and certain inflammatory disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and furo[3,2-b]pyridine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin ring . This intermediate is then coupled with a furo[3,2-b]pyridine derivative under specific conditions, such as the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another compound with a benzodioxin ring, known for its potential therapeutic applications.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Exhibits antibacterial properties and is structurally similar.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide stands out due to its unique combination of the benzodioxin and furo[3,2-b]pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-2-4-13-12(18-10)9-16(23-13)17(20)19-11-3-5-14-15(8-11)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKCODUFRFFPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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